(4-phosphonophenyl)phosphonic Acid (4-phosphonophenyl)phosphonic Acid
Brand Name: Vulcanchem
CAS No.: 880-68-2
VCID: VC1999738
InChI: InChI=1S/C6H8O6P2/c7-13(8,9)5-1-2-6(4-3-5)14(10,11)12/h1-4H,(H2,7,8,9)(H2,10,11,12)
SMILES: C1=CC(=CC=C1P(=O)(O)O)P(=O)(O)O
Molecular Formula: C6H8O6P2
Molecular Weight: 238.07 g/mol

(4-phosphonophenyl)phosphonic Acid

CAS No.: 880-68-2

Cat. No.: VC1999738

Molecular Formula: C6H8O6P2

Molecular Weight: 238.07 g/mol

* For research use only. Not for human or veterinary use.

(4-phosphonophenyl)phosphonic Acid - 880-68-2

Specification

CAS No. 880-68-2
Molecular Formula C6H8O6P2
Molecular Weight 238.07 g/mol
IUPAC Name (4-phosphonophenyl)phosphonic acid
Standard InChI InChI=1S/C6H8O6P2/c7-13(8,9)5-1-2-6(4-3-5)14(10,11)12/h1-4H,(H2,7,8,9)(H2,10,11,12)
Standard InChI Key JHDJUJAFXNIIIW-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1P(=O)(O)O)P(=O)(O)O
Canonical SMILES C1=CC(=CC=C1P(=O)(O)O)P(=O)(O)O

Introduction

Chemical Structure and Properties

(4-Phosphonophenyl)phosphonic acid, also known as 1,4-phenylenediphosphonic acid or 1,4-benzenediphosphonic acid, is identified by the CAS number 880-68-2 . The compound features a benzene ring with two phosphonic acid groups at the para positions (1 and 4).

Physical and Chemical Characteristics

The compound presents as a white to very pale-yellow crystalline powder with the following properties:

PropertyValueSource
Molecular FormulaC₆H₈O₆P₂
Molecular Weight238.07 g/mol
Melting Point275°C
Predicted Boiling Point580.4±60.0°C
Predicted Density1.80±0.1 g/cm³
Predicted LogP-0.70740
SolubilitySoluble in polar solvents and water
Physical StateWhite to off-white solid

The structure features phosphonic acid groups (-PO(OH)₂) that contribute to its high polarity and reactivity with various substrates. The presence of these functional groups allows for significant interactions with biological macromolecules and metal ions, enhancing its versatility in different applications .

Chemical Reactivity

(4-Phosphonophenyl)phosphonic acid exhibits chemical reactivity characteristic of phosphonic acids, including:

Reaction TypeReagentsProducts
OxidationH₂O₂, KMnO₄Higher oxidation state derivatives
ReductionLiAlH₄, NaBH₄Phosphine or phosphinite derivatives
Electrophilic SubstitutionHNO₃, Br₂Nitro or halogenated derivatives
Metal CoordinationMetal ions (Ni²⁺, Co²⁺, Cu²⁺)Metal phosphonate complexes

The phosphonic acid groups can deprotonate stepwise, allowing the compound to act as a polyprotic acid and form various salts and coordination compounds.

Synthesis Methods

Several synthetic routes have been developed for the preparation of (4-phosphonophenyl)phosphonic acid with varying yields and reaction conditions.

Principal Synthetic Routes

The primary methods for synthesizing this compound include:

Dealkylation of Phosphonate Esters

One common approach involves the dealkylation of tetraethyl 1,4-phenylbis(phosphonate) under acidic conditions:

Reaction ConditionsYieldNotes
Concentrated HCl, reflux66%Common laboratory method
Trimethylsilyl bromide in dichloromethane, 20°C, 4h91%Under inert atmosphere
Hydrogen bromide in ethanol/acetic acid89%Alternative procedure

Multi-step Synthesis

A two-step synthesis has also been reported:

StepReagentsConditionsYield
1NiCl₂150°C, 0.5h92%
2MethanolAmbient temperature, 24h100%

Industrial Production

Industrial-scale production typically employs optimized versions of the above methods, potentially utilizing continuous flow reactors and automated systems to enhance efficiency and scalability.

Applications in Pharmaceutical Research

(4-Phosphonophenyl)phosphonic acid has garnered attention in pharmaceutical research due to its bioactive properties and structural features.

Bioactive Properties

The compound exhibits several bioactive properties that make it valuable in drug design:

Bioactive PropertyPotential ApplicationsMechanism
Structural Analogy to PhosphateDrug designMimicking of phosphate groups in biological systems
Metal Ion AffinityBone-targeting agentsFormation of stable coordination compounds with metal ions
Enzyme InhibitionMetabolic modulatorsPotential inhibition of phosphate-dependent enzymes

Pharmaceutical Applications

Research has explored several pharmaceutical applications for phosphonic acid derivatives including:

Antiviral Development

Compounds structurally related to (4-phosphonophenyl)phosphonic acid, such as tenofovir, have demonstrated significant antiviral activities, particularly against HIV.

Antibiotic Enhancement

Phosphonic acids have been incorporated into antibiotic structures, such as fosfomycin, enhancing their efficacy against bacterial infections.

Bone Disease Treatments

The affinity of phosphonic acids for calcium ions has led to their use in drugs aimed at treating osteoporosis and bone metastasis, including alendronate and zoledronate.

Applications in Material Science

The unique structural features of (4-phosphonophenyl)phosphonic acid make it valuable in various materials science applications.

Surface Functionalization

The phosphonic acid groups allow for effective surface functionalization of various substrates:

ApplicationSubstrateFunction
Coating AgentsTiO₂, Al₂O₃Immobilization of organic or organometallic molecules
Catalyst DevelopmentMetal oxidesEnhancement of catalytic properties
Sensor ApplicationsVarious materialsSurface modification for improved sensitivity

Metal-Organic Frameworks

(4-Phosphonophenyl)phosphonic acid has been employed in the synthesis of metal-organic frameworks (MOFs):

FrameworkMetal IonPropertiesReference
[M₂(H₂O)₂L₄]·11H₂O (M = Ni, Co)Ni²⁺, Co²⁺Porous structure
[Sr₂(H₂PPB)(CH₃OH)(H₂O)₄]Sr²⁺Coordination polymer

Nanotechnology Applications

In nanotechnology, the compound has been utilized to:

  • Stabilize colloidal solutions of nanocrystals

  • Create hybrid materials with tailored properties

  • Develop chemosensors for various analytes, including explosives

Environmental Applications

The structural features of (4-phosphonophenyl)phosphonic acid make it suitable for various environmental applications.

Water Treatment

The high affinity of (4-phosphonophenyl)phosphonic acid for metal ions makes it effective in water treatment processes:

ApplicationTargetMechanism
Metal Ion SequestrationHeavy metalsChelation and complex formation
Lanthanide BindingRare earth metalsSelective coordination
Nuclear Waste TreatmentRadioactive elementsSequestration of specific isotopes

Recent Research Advances

Recent research has expanded our understanding of (4-phosphonophenyl)phosphonic acid and its derivatives, leading to novel applications and insights.

Studies on Anticancer Activity

Research has demonstrated that phosphonic acid derivatives exhibit cytotoxic effects against multiple cancer cell lines while maintaining lower toxicity toward normal cells .

Material Fabrication Research

Recent studies have explored the use of (4-phosphonophenyl)phosphonic acid in fabricating supported catalysts:

Research FindingAdvantageReference
Enhanced catalytic performanceBetter dispersion of active sites
Improved catalyst stabilityStronger surface anchoring

Novel Sensing Applications

A recent study introduced a fluorescence sensor based on a derivative of phosphonic acid, (4-(1,2,2-tris(4-phosphonophenyl)vinyl)phenyl)phosphonic acid octasodium salt (TPPE), leveraging aggregation-induced emission (AIE) characteristics for sensitive detection of biomolecules like Protamine and Trypsin .

Comparison with Related Compounds

To better understand (4-phosphonophenyl)phosphonic acid, it is instructive to compare it with structurally related compounds.

Structural Analogues

CompoundStructureDistinctionsReferences
[4-(4-phosphonophenyl)phenyl]phosphonic acidBiphenyl with two phosphonic acid groupsContains an additional phenyl ring
1,3,5-tris-(4-phosphonophenyl)benzeneBenzene with three phosphonophenyl groupsContains three phosphonic acid groups
1,1,2,2-tetrakis[4-phosphonophenyl]ethyleneEthylene with four phosphonophenyl groupsMore complex structure with four phosphonic groups

Comparative Properties

The uniqueness of (4-phosphonophenyl)phosphonic acid lies in its specific structural features:

Property(4-Phosphonophenyl)phosphonic AcidRelated CompoundsImpact
StructureSingle benzene ring with two phosphonic groupsVaried complexityAffects reactivity and applications
Metal BindingForms bidentate complexesDifferent coordination geometriesInfluences MOF structures
SolubilitySoluble in polar solventsVariable solubilityDetermines application range

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